molecular formula C15H27ClN2O4 B077203 Sparteine monoperchlorate CAS No. 14427-91-9

Sparteine monoperchlorate

Cat. No. B077203
CAS RN: 14427-91-9
M. Wt: 334.84 g/mol
InChI Key: UTIRDNDBRZZPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparteine monoperchlorate (SM) is a chemical compound that has been widely used in scientific research. It is a salt of sparteine, a natural alkaloid found in plants such as Lupinus luteus. SM is a white crystalline powder that is soluble in water and ethanol. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary.

Scientific Research Applications

Sparteine monoperchlorate has been used in various scientific research applications, including organic synthesis, catalysis, and as a chiral auxiliary. It has been used in the synthesis of natural products, such as alkaloids and steroids. Sparteine monoperchlorate has also been used as a catalyst in various reactions, such as the reduction of ketones and the oxidation of alcohols. As a chiral auxiliary, Sparteine monoperchlorate has been used to induce chirality in various reactions, such as the Diels-Alder reaction.

Mechanism Of Action

The mechanism of action of Sparteine monoperchlorate is not fully understood, but it is believed to be due to its ability to coordinate with metal ions. Sparteine monoperchlorate has been shown to form complexes with various metal ions, such as copper, nickel, and palladium. These complexes have been shown to be effective catalysts in various reactions.
Biochemical and Physiological Effects
Sparteine monoperchlorate has been shown to have various biochemical and physiological effects. It has been shown to have antiarrhythmic effects on the heart, which is believed to be due to its ability to block sodium channels. Sparteine monoperchlorate has also been shown to have anticonvulsant effects, which is believed to be due to its ability to enhance GABAergic neurotransmission.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sparteine monoperchlorate in lab experiments is its ability to induce chirality in reactions. This can be useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Sparteine monoperchlorate is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using Sparteine monoperchlorate is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of Sparteine monoperchlorate in scientific research. One direction is the development of new catalysts based on Sparteine monoperchlorate complexes with metal ions. These catalysts could be used in various reactions, such as the synthesis of natural products and pharmaceuticals. Another direction is the study of the mechanism of action of Sparteine monoperchlorate and its complexes with metal ions. This could lead to a better understanding of the biochemical and physiological effects of Sparteine monoperchlorate and could lead to the development of new drugs with specific targets.
Conclusion
In conclusion, Sparteine monoperchlorate is a chemical compound that has been widely used in scientific research. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary. Sparteine monoperchlorate has various biochemical and physiological effects and has been shown to be effective in various lab experiments. However, it should be handled with care due to its toxicity. There are several future directions for the use of Sparteine monoperchlorate in scientific research, including the development of new catalysts and the study of its mechanism of action.

Synthesis Methods

There are several methods for synthesizing Sparteine monoperchlorate, but the most common one involves the reaction between sparteine and perchloric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is Sparteine monoperchlorate, which can be purified by recrystallization.

properties

CAS RN

14427-91-9

Product Name

Sparteine monoperchlorate

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid

InChI

InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5)

InChI Key

UTIRDNDBRZZPRN-UHFFFAOYSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O

Other CAS RN

14427-91-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.